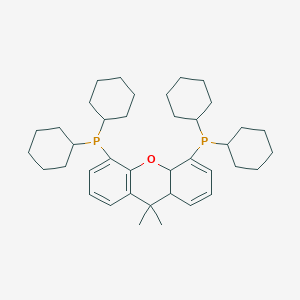
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is a phosphine ligand commonly used in organometallic chemistry and catalysis. This compound is known for its ability to stabilize transition metal complexes, making it valuable in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene typically involves the reaction of 4,5-dibromo-9,9-dimethylxanthene with dicyclohexylphosphine. The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions where it replaces other ligands in metal complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, oxidizing agents like hydrogen peroxide, and various solvents such as toluene and dichloromethane. Reactions are typically conducted under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound are often metal complexes where the ligand coordinates to a central metal atom. These complexes are crucial intermediates in various catalytic processes .
Scientific Research Applications
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene has several scientific research applications:
Biology: Employed in the synthesis of bioactive metal complexes that can be used in medicinal chemistry.
Medicine: Investigated for its potential in developing metal-based drugs and diagnostic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mechanism of Action
The mechanism by which 4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic transformations. The molecular targets are typically transition metals, and the pathways involved include oxidative addition, reductive elimination, and migratory insertion .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Similar structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
Xantphos: A related ligand with a similar backbone but different phosphine substituents.
Uniqueness
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene is unique due to its bulky dicyclohexylphosphino groups, which provide steric protection and enhance the stability of metal complexes. This makes it particularly effective in catalytic applications where stability and selectivity are crucial .
Biological Activity
4,5-Bis(dicyclohexylphosphino)-9,10a-dihydro-9,9-dimethyl-8aH-xanthene (CAS No. 940934-47-4) is a phosphine ligand that plays a significant role in catalysis, particularly in hydrogenation reactions. This compound is characterized by its unique structure, which includes a xanthene core and two dicyclohexylphosphine substituents. Its biological activity, while primarily studied in the context of catalysis, also presents interesting implications for medicinal chemistry and biochemistry.
- Molecular Formula : C39H56OP2
- Molecular Weight : 602.82 g/mol
- Purity : >97% (GC)
- Appearance : White to light yellow solid
Catalytic Activity
The primary biological relevance of this compound lies in its function as a catalyst in various chemical reactions. It has been shown to effectively facilitate hydrogenation processes, which are critical in organic synthesis and the pharmaceutical industry.
Table 1: Summary of Catalytic Applications
Biological Activity and Implications
While the direct biological activity of this compound is not extensively documented in terms of therapeutic applications, its role as a catalyst can indirectly influence biological systems through the synthesis of biologically active compounds. The ability to facilitate hydrogenation reactions means that it can be pivotal in producing pharmaceuticals that require specific stereochemistry or functional groups.
Case Studies
-
Hydrogenation of Pharmaceutical Intermediates :
A study demonstrated the effectiveness of this ligand in the hydrogenation of ketones to alcohols, which are crucial steps in synthesizing various drugs. The reaction conditions were optimized to achieve high yields and selectivity. -
Synthesis of Chiral Compounds :
The compound has been utilized as a chiral ligand in asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are essential in drug development.
Safety and Handling
As with many phosphine compounds, appropriate safety measures should be taken when handling this compound:
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage Conditions : Store under inert atmosphere at room temperature to prevent degradation.
Properties
CAS No. |
940934-47-4 |
|---|---|
Molecular Formula |
C39H58OP2 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
dicyclohexyl-(5-dicyclohexylphosphanyl-9,9-dimethyl-4a,9a-dihydroxanthen-4-yl)phosphane |
InChI |
InChI=1S/C39H58OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-33,37H,3-14,17-24H2,1-2H3 |
InChI Key |
OFIYIILYWDAQSK-UHFFFAOYSA-N |
SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
Canonical SMILES |
CC1(C2C=CC=C(C2OC3=C1C=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6CCCCC6)C7CCCCC7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















